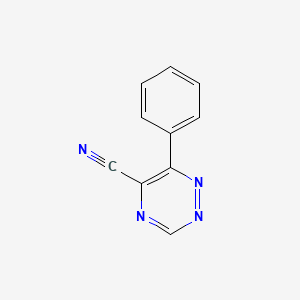![molecular formula C45H75O10PSi3 B12569033 Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- CAS No. 212116-26-2](/img/structure/B12569033.png)
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide core bonded to three phenyl groups, each substituted with tris(1-methylethoxy)silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- typically involves the reaction of tris(4-bromophenyl)phosphine oxide with tris(1-methylethoxy)silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes and influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine oxide: Similar in structure but with methoxy groups instead of tris(1-methylethoxy)silyl groups.
Triphenylphosphine oxide: Lacks the silyl substitution, making it less sterically hindered and potentially less reactive.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains benzimidazole groups, which confer different electronic and steric properties.
属性
CAS 编号 |
212116-26-2 |
|---|---|
分子式 |
C45H75O10PSi3 |
分子量 |
891.3 g/mol |
IUPAC 名称 |
[4-bis[4-tri(propan-2-yloxy)silylphenyl]phosphorylphenyl]-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C45H75O10PSi3/c1-31(2)47-57(48-32(3)4,49-33(5)6)43-25-19-40(20-26-43)56(46,41-21-27-44(28-22-41)58(50-34(7)8,51-35(9)10)52-36(11)12)42-23-29-45(30-24-42)59(53-37(13)14,54-38(15)16)55-39(17)18/h19-39H,1-18H3 |
InChI 键 |
URUIHYIUOJILJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O[Si](C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)C3=CC=C(C=C3)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
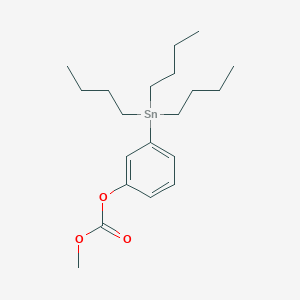
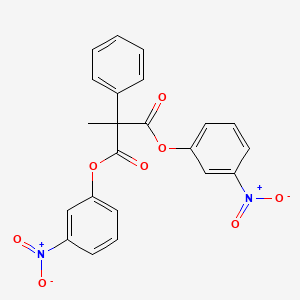
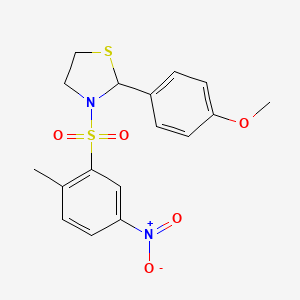
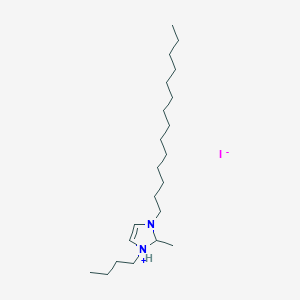
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
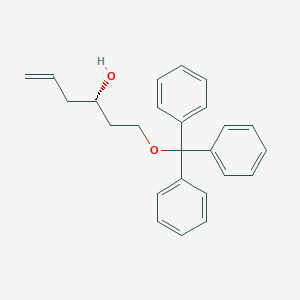
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
